Cas no 898622-52-1 (2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide)

2-({4-アミノ-5-(4-メトキシフェニル)メチル-4H-1,2,4-トリアゾール-3-イル}スルファニル)-N-(4-エチルフェニル)アセトアミドは、高度に機能化されたトリアゾール誘導体であり、医薬品中間体や生物活性化合物としての応用が期待される。分子内にアミノ基、メトキシフェニル基、スルファニルアセトアミド構造を有し、特異的な分子間相互作用や標的結合能を示す可能性が特徴。特に、チオエーテル結合と極性官能基の組み合わせにより、溶解性と膜透過性のバランスが良好で、創薬研究におけるリード化合物候補として適している。その構造的多様性から、酵素阻害剤や受容体リガンド開発への応用が注目される。

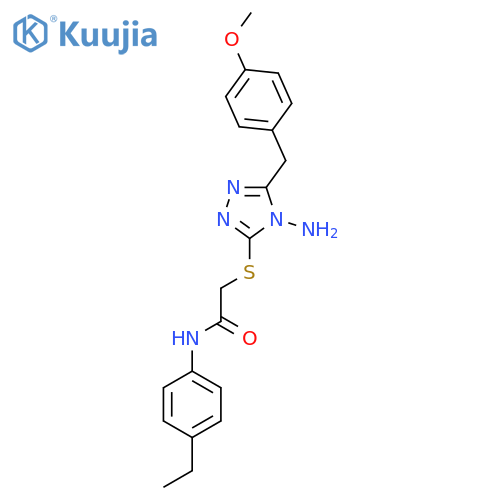

898622-52-1 structure

商品名:2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- STL270152

- 898622-52-1

- 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

- 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

- F2715-0342

- AKOS016359605

- 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

- 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

- 2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

-

- インチ: 1S/C20H23N5O2S/c1-3-14-4-8-16(9-5-14)22-19(26)13-28-20-24-23-18(25(20)21)12-15-6-10-17(27-2)11-7-15/h4-11H,3,12-13,21H2,1-2H3,(H,22,26)

- InChIKey: GTYAMJXWZSGOIU-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NN=C(CC2C=CC(=CC=2)OC)N1N

計算された属性

- せいみつぶんしりょう: 397.15724617g/mol

- どういたいしつりょう: 397.15724617g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 8

- 複雑さ: 481

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 120Ų

2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2715-0342-10μmol |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-100mg |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-5mg |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-3mg |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-5μmol |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-25mg |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-2μmol |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-15mg |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-75mg |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2715-0342-20μmol |

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |

898622-52-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

898622-52-1 (2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide) 関連製品

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量